![molecular formula C30H50O3 B14275681 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one CAS No. 141392-40-7](/img/structure/B14275681.png)
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is an organic compound characterized by a phenyl ring substituted with a 5,5-dimethyl-1,3-dioxane moiety and an octadecanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one typically involves the following steps:
Formation of the 5,5-Dimethyl-1,3-dioxane ring: This can be achieved by the reaction of formaldehyde with 1,3-propanediol in the presence of acid catalysts.
Attachment of the phenyl ring: The 5,5-dimethyl-1,3-dioxane is then reacted with a phenyl derivative under suitable conditions to form the desired intermediate.
Addition of the octadecanone chain: The final step involves the attachment of the octadecanone chain to the phenyl ring, typically through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, influencing biological processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,5-Dimethyl-1,3-dioxane
- Meldrum’s acid (2,2-Dimethyl-1,3-dioxane-4,6-dione)
- 1-(3,4-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-pentanone
Uniqueness
1-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)phenyl]octadecan-1-one is unique due to its combination of a 5,5-dimethyl-1,3-dioxane ring with a long octadecanone chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
141392-40-7 |
|---|---|
Molekularformel |
C30H50O3 |
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
1-[4-(5,5-dimethyl-1,3-dioxan-2-yl)phenyl]octadecan-1-one |
InChI |
InChI=1S/C30H50O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(31)26-20-22-27(23-21-26)29-32-24-30(2,3)25-33-29/h20-23,29H,4-19,24-25H2,1-3H3 |
InChI-Schlüssel |
NUQFWACQWYGXGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)C1=CC=C(C=C1)C2OCC(CO2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


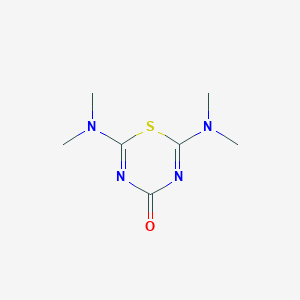
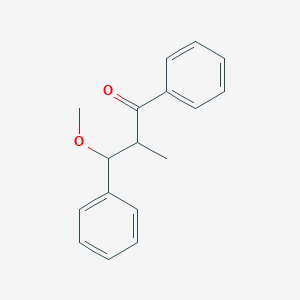
![2-[4-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl]ethyl hydrogen sulfate](/img/structure/B14275603.png)
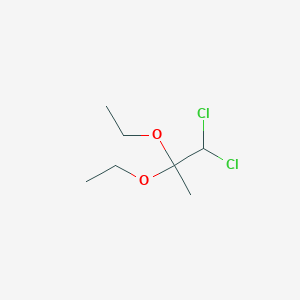
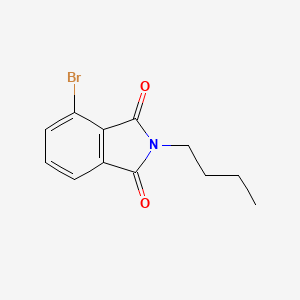

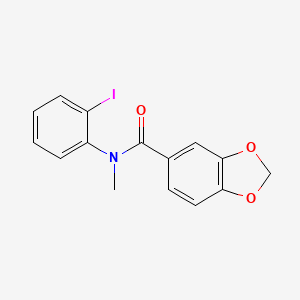
![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)

![1H-Benzimidazole, 2-[2-(4-methylphenyl)ethenyl]-](/img/structure/B14275639.png)

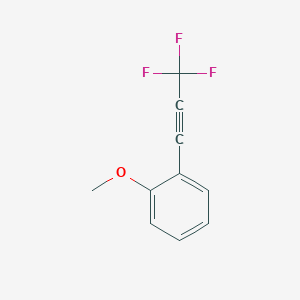
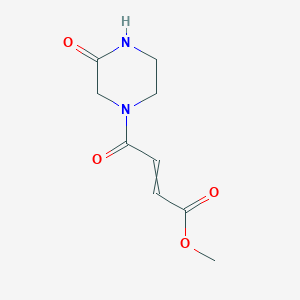
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)
